N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2S2/c1-2-17-7-8-18(25-17)26(23,24)20-9-10-21-11-13-22(14-12-21)16-5-3-15(19)4-6-16/h3-8,20H,2,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUNRNKKSZDKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The chlorophenyl group is introduced via a nucleophilic substitution reaction, followed by the attachment of the ethyl chain through an alkylation process. The final step involves the sulfonation of the thiophene ring to form the sulfonamide group. Common reagents used in these reactions include chlorinating agents, alkyl halides, and sulfonating agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing sulfonamide groups have shown significant activity against colon, breast, and cervical cancers .
Case Study : A study on sulfonamide derivatives demonstrated their potential as anticancer agents, highlighting their ability to induce apoptosis in cancer cells .
| Compound | Activity | Cancer Type |
|---|---|---|
| Compound A | Cytotoxic | Colon |
| Compound B | Apoptotic | Breast |
| Compound C | Cytotoxic | Cervical |
Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against bacterial strains, showcasing potential as antibacterial agents .
Case Study : A series of synthesized piperidine derivatives demonstrated significant antibacterial activity, suggesting that modifications in the sulfonamide structure can enhance efficacy against specific pathogens .
| Compound | Activity | Target Bacteria |
|---|---|---|
| Compound D | Antibacterial | E. coli |
| Compound E | Antibacterial | S. aureus |
Neuropharmacological Applications
This compound has been studied as a selective ligand for dopamine D4 receptors, which are implicated in various neuropsychiatric disorders. Its interaction with these receptors may provide insights into treatments for conditions such as schizophrenia and depression.
Case Study : Research on dopamine receptor ligands has shown promising results in modulating neurotransmitter pathways, suggesting potential therapeutic benefits in neuropharmacology.
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the chlorophenyl group via nucleophilic substitution.
- Amide bond formation to complete the sulfonamide structure.
Industrial production may utilize optimized synthetic routes for large-scale manufacturing, ensuring high yield and purity.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and chlorophenyl group are crucial for binding to these targets, while the thiophene sulfonamide moiety may enhance the compound’s stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Piperazine and Chlorophenyl Moieties
Key Observations:
- Target Specificity : The 4-chlorophenyl-piperazine motif is shared across dopamine D4 ligands (e.g., NGD 94-1) and antihistamines (e.g., Cetirizine derivatives). The target compound’s ethylthiophene-sulfonamide group may shift its selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases, serotonin receptors) compared to pure D4 ligands .
Functional Analogues with Sulfonamide Groups
Key Observations:
- Sulfonamide Role : Sulfonamides in pyrimidine derivatives () often participate in enzyme inhibition via active-site interactions. In the target compound, the thiophene-sulfonamide may similarly engage polar residues in target proteins, but its bulkier ethylthiophene group could limit binding to smaller active sites .
Research Implications and Gaps
- Selectivity Data : While NGD 94-1 demonstrates D4 selectivity, the target compound’s binding profile remains uncharacterized. Comparative studies with D2/D3/D4 receptors and sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) are needed.
- Therapeutic Potential: Structural parallels to Cetirizine derivatives suggest possible off-target antihistamine effects, necessitating in vitro receptor screening .
Biological Activity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a synthetic compound notable for its diverse biological activities, primarily attributed to its unique structural features. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
The compound has a molecular formula of C19H24ClN3O2S and a molecular weight of approximately 385.9 g/mol. Its structure includes:
- Piperazine Ring : Known for interactions with various neurotransmitter receptors.
- Thiophene Moiety : Contributes to the compound's electron-rich characteristics.
- Sulfonamide Group : Enhances solubility and is associated with antibacterial properties.
- 4-Chlorophenyl Group : Increases lipophilicity, facilitating membrane permeability.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and bacterial targets:
- Dopaminergic Activity : The piperazine component is known to engage with dopamine receptors, particularly influencing dopaminergic signaling pathways. This suggests potential applications in treating neuropsychiatric disorders such as schizophrenia or depression .
- Antibacterial Properties : The sulfonamide group is recognized for its antibacterial effects, making the compound a candidate for antimicrobial research. Preliminary studies indicate that derivatives exhibit significant antibacterial activity against various bacterial strains .
- Antiviral Potential : Initial findings suggest that this compound may also display antiviral activity, particularly against specific viral strains, positioning it as a potential therapeutic agent in virology.
Case Studies and Experimental Data
Recent studies have explored the biological activity of this compound through various experimental approaches:
- Molecular Docking Studies : These studies have demonstrated the binding affinity of the compound to several biological targets, including dopamine receptors and bacterial enzymes. For instance, binding interactions with bovine serum albumin (BSA) indicate a strong affinity that may correlate with its pharmacokinetic properties .
- Antimicrobial Activity Assessment : In vitro tests have shown that derivatives of this compound exhibit comparable antibacterial activity to standard drugs such as ciprofloxacin. The tube dilution technique was employed to evaluate the minimum inhibitory concentrations (MICs) against selected bacterial strains .
Comparative Analysis with Related Compounds
A comparison table highlights the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide | Similar piperazine and thiophene structure | Antiviral properties |
| 5-Ethylthiazole-2-sulfonamide | Thiazole instead of thiophene | Antimicrobial activity |
| 1-(4-Chlorophenyl)-piperazine | Lacks thiophene and sulfonamide groups | Neuroactive properties |
This table illustrates the unique combination of functional groups in this compound that enhances its pharmacological profile compared to similar compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for obtaining high-purity N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide?
- Methodology : A multi-step synthesis is typical, starting with functionalization of the piperazine core. For example, coupling 4-(4-chlorophenyl)piperazine with a sulfonamide-containing intermediate (e.g., 5-ethylthiophene-2-sulfonyl chloride) via nucleophilic substitution. Purification involves column chromatography and recrystallization, with purity verification by LCMS (retention time analysis) and 1H/13C NMR to confirm structural integrity .
- Critical Considerations : Optimize reaction stoichiometry to minimize byproducts (e.g., incomplete substitution). Use anhydrous conditions to prevent hydrolysis of sulfonamide intermediates .
Q. How can researchers validate the structural identity of this compound?
- Methodology :
- Spectroscopy : 1H NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.5–2.5 ppm for piperazine and ethyl groups) and 13C NMR (e.g., sulfonamide S=O at ~110 ppm) .
- Mass Spectrometry : ESI-MS or LCMS to confirm molecular weight (e.g., m/z ~450–500 [M+H]+ range for similar sulfonamide-piperazine derivatives) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages to confirm purity >95% .
Q. What in vitro assays are suitable for preliminary pharmacological profiling?
- Methodology :
- Receptor Binding : Screen against serotonin (5-HT1A/2A/2C) or dopamine receptors due to structural similarity to piperazine-based ligands. Use radioligand displacement assays (e.g., [3H]-WAY-100635 for 5-HT1A) .
- Enzyme Inhibition : Assess sulfonamide interactions with carbonic anhydrase or kinases via fluorometric/colorimetric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodology :
- Analog Synthesis : Modify substituents on the thiophene (e.g., replace ethyl with methyl or halogens) or piperazine (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .
- Pharmacological Testing : Compare binding affinities (IC50/Ki) across receptor panels. For example, replacing 4-chlorophenyl with 4-fluorophenyl in piperazine derivatives reduced 5-HT2A affinity by 3-fold .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors like 5-HT1A .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and brain penetration in rodent models. Poor in vivo activity may stem from rapid metabolism (e.g., sulfonamide oxidation) or blood-brain barrier exclusion .
- Metabolite Identification : Use LC-MS/MS to detect major metabolites in plasma/liver microsomes. For example, N-dealkylation of piperazine derivatives is a common metabolic pathway .
Q. What strategies improve selectivity over off-target receptors (e.g., adrenergic or histamine receptors)?
- Methodology :
- Substituent Tuning : Introduce bulky groups (e.g., tert-butyl) on the sulfonamide to sterically hinder off-target binding.
- Selective Functionalization : Replace thiophene with pyridine or furan rings to alter electronic properties, as seen in analogs with >10-fold selectivity for 5-HT1A over α1-adrenergic receptors .
Data Contradictions and Resolution
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol, hexane). Conflicting data may arise from polymorphic forms; characterize crystallinity via XRD .
- Co-solvent Systems : Improve aqueous solubility using cyclodextrins or PEG-based formulations, as demonstrated for sulfonamide derivatives .
Q. Why do some studies report potent receptor binding while others show negligible activity?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
